5,6,7,8-Tetrahydro-4-trifluoromethyl-2-ureidoquinazoline
Description
Properties
IUPAC Name |
[4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3N4O/c11-10(12,13)7-5-3-1-2-4-6(5)15-9(16-7)17-8(14)18/h1-4H2,(H3,14,15,16,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEXIEJNPHSTKMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NC(=N2)NC(=O)N)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F3N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101180745 | |
| Record name | N-[5,6,7,8-Tetrahydro-4-(trifluoromethyl)-2-quinazolinyl]urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101180745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
318258-31-0 | |
| Record name | N-[5,6,7,8-Tetrahydro-4-(trifluoromethyl)-2-quinazolinyl]urea | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=318258-31-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[5,6,7,8-Tetrahydro-4-(trifluoromethyl)-2-quinazolinyl]urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101180745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7,8-Tetrahydro-4-trifluoromethyl-2-ureidoquinazoline typically involves multiple steps, starting from readily available starting materials. . The reaction conditions often include controlled temperatures and pH adjustments to ensure the desired product is obtained with high purity.
Industrial Production Methods
For industrial production, the synthesis route is optimized to ensure scalability and cost-effectiveness. This involves using large-scale reactors, precise control of reaction parameters, and efficient purification techniques to obtain the compound in bulk quantities. The use of automated systems and continuous flow processes can further enhance the efficiency of production .
Chemical Reactions Analysis
Types of Reactions
5,6,7,8-Tetrahydro-4-trifluoromethyl-2-ureidoquinazoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding quinazoline derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the quinazoline ring.
Substitution: The trifluoromethyl and urea groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while substitution reactions can introduce different functional groups, leading to a variety of quinazoline derivatives .
Scientific Research Applications
5,6,7,8-Tetrahydro-4-trifluoromethyl-2-ureidoquinazoline has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5,6,7,8-Tetrahydro-4-trifluoromethyl-2-ureidoquinazoline involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The urea moiety can form hydrogen bonds with target proteins, leading to inhibition or modulation of their activity. The compound may also interact with specific enzymes, altering their catalytic functions and affecting various biochemical pathways .
Comparison with Similar Compounds
Table 1: Key Structural Features of Quinazoline Derivatives
Key Observations :
- Substituent Effects :
- The -CF₃ group in the main compound likely increases lipophilicity and electron-withdrawing effects compared to 5g’s bromine substituents, which may enhance steric bulk and polarizability .
- The ureido group in the main compound provides hydrogen-bonding capacity, contrasting with 5g’s ethynylpyridine group, which could enable π-π stacking or covalent modifications .
Physicochemical and Spectroscopic Properties
Table 2: Experimental Data for 5g
| Property | Value/Description |
|---|---|
| Melting Point | 204–206 °C |
| Rf Value | 0.13 (toluene) |
| IR Peaks (cm⁻¹) | 2221 (C≡C), 1608 (C=N), 1258 (C-O) |
| NMR (δH, CDCl₃) | 3.90 (s, -OCH₃), 8.75 (d, pyridine-H) |
| Mass (MH+) | 494 |
Comparison with Main Compound :
- While spectroscopic data for this compound is unavailable, its -CF₃ group would likely show strong IR absorption near 1100–1200 cm⁻¹ (C-F stretch). The ureido group would exhibit N-H stretches (~3300 cm⁻¹) and carbonyl peaks (~1650 cm⁻¹).
- The main compound’s partially saturated core may reduce aromaticity, leading to upfield shifts in NMR compared to 5g’s aromatic protons .
Biological Activity
5,6,7,8-Tetrahydro-4-trifluoromethyl-2-ureidoquinazoline is a compound belonging to the quinazoline family, which has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer treatment and anti-inflammatory applications. This article explores the biological activity of this compound through a detailed review of available research findings, case studies, and data tables.
Chemical Structure and Properties
The structure of this compound can be represented as follows:
This compound features a quinazoline core with a trifluoromethyl group and a urea moiety, which are critical for its biological activity. The presence of these functional groups enhances its interaction with biological targets.
Anticancer Properties
Research indicates that quinazoline derivatives exhibit significant anticancer activity by targeting various kinases involved in tumor growth. The biological evaluation of this compound has shown promising results against several cancer cell lines.
Table 1: Anticancer Activity Against Various Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A431 | 0.01 | EGFR-TK inhibition |
| MCF-7 | 0.13 | Inhibition of cell proliferation |
| NCI-H1975 | 10 | Blockage of phosphorylation processes |
| HT-29 | 1.13 | Induction of apoptosis |
The compound was found to inhibit the epidermal growth factor receptor (EGFR) tyrosine kinase (TK), a well-known target in cancer therapy. The IC50 values indicate the potency of the compound in inhibiting tumor cell growth.
Anti-inflammatory Effects
In addition to its anticancer properties, this compound has been evaluated for its anti-inflammatory effects. In a study involving lipopolysaccharide (LPS)-induced acute lung injury in rats, the compound demonstrated significant reduction in inflammatory markers.
Case Study: Anti-inflammatory Activity in Rats
A study conducted by researchers sought to evaluate the anti-inflammatory potential of various quinazoline derivatives including this compound. The results indicated that treatment with this compound led to:
- Decreased levels of pro-inflammatory cytokines (IL-6 and TNF-alpha).
- Reduced lung edema and improved histopathological scores.
These findings suggest that the compound may possess therapeutic potential for treating inflammatory diseases.
The mechanism by which this compound exerts its biological effects primarily involves the inhibition of specific kinases. Molecular modeling studies have shown strong binding affinity to the ATP-binding site of EGFR-TK. This interaction is crucial for blocking downstream signaling pathways that promote cell proliferation and survival.
Q & A
Q. How should researchers reconcile discrepancies between computational binding affinity predictions and experimental ITC data?
- Methodology : Re-optimize force field parameters (e.g., AMBER, CHARMM) for the trifluoromethyl-ureido moiety. Perform molecular dynamics (MD) simulations to account for conformational flexibility. Compare with SPR data to assess entropy-enthalpy compensation, as seen in quinazoline kinase inhibitors .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
